4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one
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Overview
Description
The compound “4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one” is a derivative of benzothiazole, which is a class of heterocyclic compounds . Benzothiazoles have been found to have significant pharmaceutical and biological activity . They are widely used in various fields such as biochemistry, medicinal chemistry, and are used in the creation of various drugs .
Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles, including the compound , have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are involved in a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Green Chemistry
Benzothiazoles are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . This synthesis process is related to green chemistry .
Antibacterial Potential
Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Anti-tubercular Compounds
Benzothiazole based compounds have been synthesized and evaluated for their in vitro and in vivo activity against tuberculosis .
Cytotoxicity Against Breast Cancer
Some 4-(1,3-benzothiazol-2-yl)-benzoyl-1H-pyrazole derivatives have been synthesized and evaluated for cytotoxicity against the breast cancer cell line MCF-7 .
Ligands for Metal Extraction and Optical Materials
Benzothiazoles have been reported as ligands for metal extraction and as optical materials .
Fibroblast Growth Factor Antagonists
Benzothiazoles have potential biological uses as fibroblast growth factor antagonists .
Autotaxin Inhibitors
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-9-4-3-5-10-12(9)15-13(18-10)16-7-6-14-11(17)8-16/h3-5H,2,6-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGTTKBGCDQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one |
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